6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Fragment-based drug discovery Physicochemical property triage Medicinal chemistry building block selection

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1338682-74-8) is a low-molecular-weight (180.16 g mol⁻¹) heterocyclic building block belonging to the oxadiazolyl‑dihydropyridazinone class. Its core scaffold combines a 4,5‑dihydropyridazin‑3(2H)‑one ring with a 3‑methyl‑1,2,4‑oxadiazole substituent at the 6‑position, a privileged framework that appears in multiple PDE4 inhibitor programs and insect‑growth regulator campaigns.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 1338682-74-8
Cat. No. B1456059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
CAS1338682-74-8
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=NNC(=O)CC2
InChIInChI=1S/C7H8N4O2/c1-4-8-7(13-11-4)5-2-3-6(12)10-9-5/h2-3H2,1H3,(H,10,12)
InChIKeyXPGWWEPQLYHARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1338682-74-8) — Baseline Identity and Procurement-Relevant Characteristics


6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1338682-74-8) is a low-molecular-weight (180.16 g mol⁻¹) heterocyclic building block belonging to the oxadiazolyl‑dihydropyridazinone class [1]. Its core scaffold combines a 4,5‑dihydropyridazin‑3(2H)‑one ring with a 3‑methyl‑1,2,4‑oxadiazole substituent at the 6‑position, a privileged framework that appears in multiple PDE4 inhibitor programs [2] and insect‑growth regulator campaigns [3]. The compound is commercially supplied at ≥90 % purity with batch‑specific QC documentation (NMR, HPLC, GC) , making it suitable as a screening‑grade fragment or a synthetic intermediate in medicinal‑chemistry and agrochemical discovery workflows.

Why Generic Substitution of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one Carries Scientific Risk


The 4,5‑dihydropyridazin‑3(2H)‑one chemotype is not a single pharmacological entity; subtle variations in the oxadiazole substituent produce divergent biological profiles. For example, 6‑phenyl‑4,5‑dihydropyridazin‑3(2H)‑one derivatives are reported as PDE3A/3B inhibitors [1], whereas closely related oxadiazolyl‑pyridazinones exhibit PDE4 isoenzyme selectivity and suppress IL‑8 production in human primary polymorphonuclear cells [2]. Furthermore, QSAR studies on oxa(thia)diazolyl 3(2H)‑pyridazinones demonstrate that chronic insect‑growth activity (EC₅₀) is strongly modulated by dipole moment, molar refractivity, and log P [3]. Consequently, sourcing a generic “oxadiazolyl‑pyridazinone” without confirming the exact 3‑methyl‑1,2,4‑oxadiazol‑5‑yl substitution pattern risks introducing an analog with an untested selectivity fingerprint, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one


Physicochemical Descriptors Differentiating the 3‑Methyl‑1,2,4‑oxadiazol‑5‑yl Pyridazinone from Closest Commercial Analogs

When evaluated against the closest commercially available dihydropyridazinone‑oxadiazole analogs, the target compound exhibits a distinct physicochemical signature that affects fragment‑library design and downstream synthetic tractability. Compared with the fully aromatic analog 6‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)pyridazin‑3(2H)‑one (MW = 178.15 g mol⁻¹, no sp³ carbon in the pyridazinone ring), the target compound contains two additional hydrogen atoms that increase molecular weight to 180.16 g mol⁻¹, introduce one sp³‑hybridized center, and shift the computed log P (XLogP3‑AA) to −0.1 [1]. In contrast, 6‑(3‑(pyridin‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)‑4,5‑dihydropyridazin‑3(2H)‑one (CAS 1261001‑68‑6; MW = 243.22 g mol⁻¹) introduces a basic pyridine nitrogen that substantially alters hydrogen‑bond acceptor count (6 vs. 5) and computed log P (−0.1 vs. an estimated >0.5), changing both solubility and target‑engagement potential . These numerical differences in molecular weight, log P, hydrogen‑bond donor/acceptor counts, and rotatable bond count are the primary filters used in rule‑of‑three compliant fragment library construction, meaning that substitution of any of these analogs will select for a different region of chemical space and potentially different primary screening hits.

Fragment-based drug discovery Physicochemical property triage Medicinal chemistry building block selection

Supplier‑Documented Purity and Batch QC Traceability vs. Uncharacterized Analog Sources

The target compound is supplied with a documented minimum purity of ≥90 % (95 % typical) and is accompanied by batch‑specific QC data including NMR, HPLC, and GC spectra . In contrast, several closely related dihydropyridazin‑3(2H)‑one analogs (e.g., 6‑(3‑(p‑tolyl)‑1,2,4‑oxadiazol‑5‑yl)‑4,5‑dihydropyridazin‑3(2H)‑one) are listed by vendors as “typically 95 %” without a formal QC certificate, or are supplied by single‑source aggregators with no independent analytical verification . For procurement decisions where screening reproducibility is paramount, the availability of authenticated batch‑level purity data for CAS 1338682‑74‑8 reduces the risk of assay interference from unidentified impurities.

Chemical procurement quality assurance Reproducibility in biological screening Vendor qualification

Scaffold‑Level Selectivity Trajectory: PDE4 vs. PDE3 Isoenzyme Engagement

Although no direct PDE inhibition data for CAS 1338682‑74‑8 have been published, the 4,5‑dihydropyridazin‑3(2H)‑one scaffold to which the compound belongs has been explicitly profiled for PDE isoenzyme selectivity. In a published program, 4,5‑dihydropyridazinone derivatives demonstrated promising activity and selectivity toward PDE4 isoenzymes and were able to reduce IL‑8 production by human primary polymorphonuclear cells [1]. By contrast, 6‑phenyl‑4,5‑dihydropyridazin‑3(2H)‑one derivatives were patented as dual PDE3A/3B inhibitors for oncology indications [2]. This class‑level evidence indicates that the 4,5‑dihydropyridazinone core can be steered toward PDE4 or PDE3 selectivity by altering the 6‑position substituent. The 3‑methyl‑1,2,4‑oxadiazol‑5‑yl substituent present in the target compound has not been evaluated in published PDE panels, representing a genuine selectivity unknown that can only be resolved by testing the exact compound.

Phosphodiesterase inhibitor selectivity Anti‑inflammatory drug discovery PDE4 isoenzyme profiling

High‑Confidence Application Scenarios for 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one Based on Available Evidence


Fragment‑Based Lead Generation in PDE4‑Targeted Anti‑Inflammatory Programs

The compound's molecular weight (180.16 g mol⁻¹) and computed log P (−0.1) satisfy rule‑of‑three criteria for fragment libraries. Given that the 4,5‑dihydropyridazinone scaffold has validated PDE4 activity and IL‑8 suppression in human primary cells [1], this fragment can serve as a starting point for structure‑based design of PDE4‑selective inhibitors. Its sp³‑enriched dihydropyridazinone ring distinguishes it from flat aromatic pyridazinone analogs, offering a different conformation for pocket exploration.

Agrochemical Insect‑Growth Regulator Discovery Using the Oxadiazolyl‑Pyridazinone Pharmacophore

Oxadiazolyl 3(2H)‑pyridazinones have demonstrated chronic insect‑growth activity against armyworm (Pseudaletia separata) with quantifiable in‑vivo EC₅₀ values [2]. The target compound, bearing the 3‑methyl‑1,2,4‑oxadiazol‑5‑yl motif, can be incorporated into QSAR‑driven optimization campaigns where dipole moment, molar refractivity, and log P have been identified as critical activity determinants [3].

Kinase/PDE Inhibition Panel Screening to Map the Selectivity Fingerprint of a Novel Chemotype

Vendor documentation notes that the compound is suitable for “target profiling using kinase/PDE inhibition panels to identify off‑target effects” . Because the 4,5‑dihydropyridazinone scaffold has been claimed in both PDE4‑selective and PDE3‑inhibitory contexts, testing the exact compound in a broad‑panel format is necessary to establish its selectivity fingerprint before committing to a lead‑optimization program.

Medicinal Chemistry Building Block for Parallel Synthesis of Focused Libraries

With commercial availability at ≥90 % purity from multiple vendors and batch‑specific QC documentation , the compound can be used as a validated building block for parallel amide coupling, N‑alkylation, or palladium‑catalyzed cross‑coupling reactions, enabling the rapid generation of diverse analog libraries for SAR exploration.

Quote Request

Request a Quote for 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.